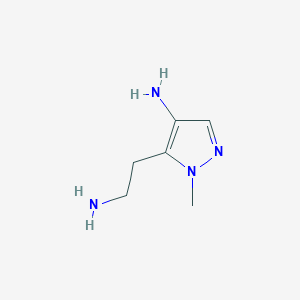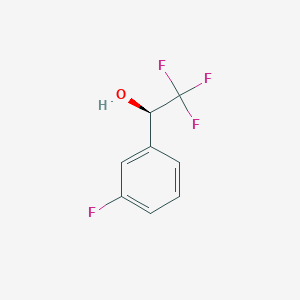![molecular formula C16H13F3N2O4S B2917533 (5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421466-26-3](/img/structure/B2917533.png)
(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H13F3N2O4S and its molecular weight is 386.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Research has shown significant interest in the synthesis of heterocyclic compounds due to their importance in pharmaceuticals and materials science. For example, Okano et al. (1996) demonstrated the generation of fused nitrogen heterocycles carrying a trifluoromethyl group, highlighting methodologies that could be applicable to synthesizing compounds with structural similarities to the compound (Okano, Sakaida, & Eguchi, 1996).
Microsomal Epoxide Hydrolase-Catalyzed Hydration
Li et al. (2016) explored the in vitro metabolism of spiro oxetane-containing compounds, uncovering the enzymatic biotransformation mechanisms that could potentially apply to the metabolism or synthesis of the compound . This work emphasizes the relevance of oxetane moieties in drug design and the role of enzymes like microsomal epoxide hydrolase in their biotransformation (Li et al., 2016).
Multicomponent Reactions for Synthesis
Giustiniano et al. (2017) described a novel multicomponent reaction for synthesizing tetrazolyl oximes, illustrating the versatility of combining different reactants to create complex structures. Such methodologies could potentially be adapted for the synthesis of complex compounds like "(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone" (Giustiniano et al., 2017).
Antimicrobial and Antioxidant Properties
The research also extends into the exploration of antimicrobial and antioxidant properties of synthesized compounds. Patel and Patel (2011) synthesized azetidinones derived from quinazolin-4(3H)-one, demonstrating potential antimicrobial activities. This suggests that compounds with azetidinone structures, similar to the one , could have significant biological activities (Patel & Patel, 2011).
Propiedades
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4S/c17-16(18,19)10-2-1-3-12-13(10)20-15(26-12)25-9-6-21(7-9)14(22)11-8-23-4-5-24-11/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZNRXDWSJTJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

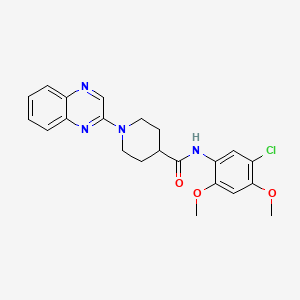
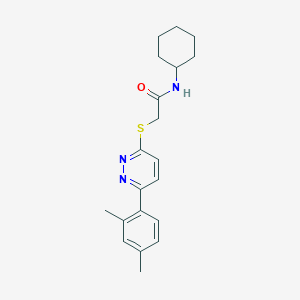
![(Z)-3-(((2,5-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917452.png)
![4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2917453.png)


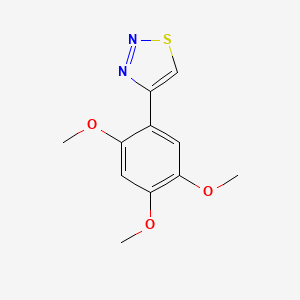
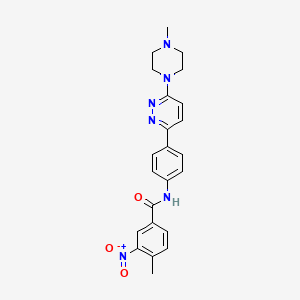
![N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917465.png)
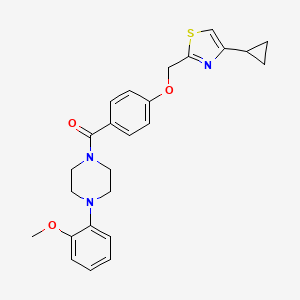
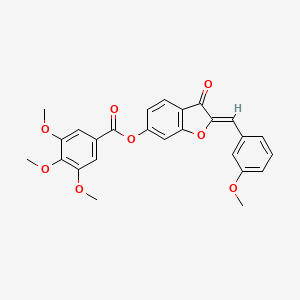
![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)
